1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(5-Chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 3-methylpyridin-2-yl carboxamide at position 2. The compound’s structure combines electron-withdrawing (chloro, methoxy) and heteroaromatic (pyridine) moieties, which are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-11-4-3-7-20-17(11)21-18(24)12-8-16(23)22(10-12)14-9-13(19)5-6-15(14)25-2/h3-7,9,12H,8,10H2,1-2H3,(H,20,21,24) |
InChI Key |
HBMREHHIWKZJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents.
Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Table 2: Physicochemical Data
The target compound’s higher molecular weight and pyridine moiety may improve solubility in polar solvents compared to purely aromatic analogs.
Key Research Findings
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 305.76 g/mol |
| LogP | 2.3357 |
| Polar Surface Area | 49.007 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cellular functions and disease processes.
- Receptor Interaction : It may bind to certain receptors, modulating signal transduction pathways that are vital for cellular communication and response.
- Induction of Apoptosis : In cancer studies, this compound has demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent for infectious diseases.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound. It has been reported to induce cell cycle arrest and apoptosis in different cancer cell lines. The following table summarizes key findings from relevant case studies:
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound has shown antioxidant activity. It was evaluated using the DPPH radical scavenging assay, demonstrating significant radical scavenging ability compared to standard antioxidants like ascorbic acid.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For instance:
- Comparison with Urea Derivatives : When compared to other urea derivatives, this compound exhibited enhanced potency against specific cancer cell lines.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine ring significantly affected biological activity, indicating the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
